molecular formula C17H20N2O B11548041 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol CAS No. 4938-45-8

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

Cat. No.: B11548041
CAS No.: 4938-45-8
M. Wt: 268.35 g/mol
InChI Key: FYPAZVDPPWQSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a Schiff base compound known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of an imine group (C=N) and a phenolic hydroxyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-aminophenol in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s imine group and phenolic hydroxyl group play crucial roles in these interactions .

Properties

CAS No.

4938-45-8

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]iminomethyl]phenol

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20/h5-13,20H,3-4H2,1-2H3

InChI Key

FYPAZVDPPWQSGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.